Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate
Description
Properties
Molecular Formula |
C11H10BrNO3 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 2-(7-bromo-1,3-benzoxazol-2-yl)acetate |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-10(14)6-9-13-8-5-3-4-7(12)11(8)16-9/h3-5H,2,6H2,1H3 |
InChI Key |
GGZCPHCAGLMYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Optimization
Lithium Bis(Trimethylsilyl)amide-Mediated Alkylation
The most widely cited method involves a multi-step sequence starting with ethyl 2-((diphenylmethylene)amino)acetate. In anhydrous dichloromethane (DCM), lithium bis(trimethylsilyl)amide (LHMDS) deprotonates the substrate at −40°C under argon, followed by CF₂Br₂ addition to introduce the bromine and difluoromethylene groups. Quenching with saturated NH₄Cl and extraction with ether yields a crude product, which is purified via silica-gel chromatography (Hexane/EtOAc = 20:1) to afford the intermediate ethyl 3-bromo-2-((diphenylmethylene)amino)-3,3-difluoropropanoate (1a) in 60% yield.
Subsequent coupling with 2-aminophenol in tetrahydrofuran (THF) at 100°C for 8 hours, catalyzed by KHCO₃, generates the benzoxazole core. Acidic hydrolysis with 1M HCl followed by neutralization with triethylamine yields Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate after column chromatography (VPE/VEA = 5:1). This route achieves an overall yield of 76%, with purity exceeding 95% as confirmed by HPLC.
Critical Parameters:
- Temperature Control : Maintaining −40°C during LHMDS addition prevents side reactions.
- Solvent Selection : THF enhances reaction homogeneity at elevated temperatures.
- Purification : Gradient elution (Hexane/EtOAc) resolves polar byproducts, ensuring >95% purity.
Direct Cyclization of 7-Bromobenzo[d]oxazol-2-amine Derivatives
An alternative approach utilizes 7-bromobenzo[d]oxazol-2-amine (CID: 71627060) as a precursor. Alkylation with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 12 hours forms the target compound. While this method simplifies intermediate handling, it suffers from lower yields (52–61%) due to competing N-alkylation and ester hydrolysis. Optimization trials replacing DMF with acetonitrile improved selectivity, albeit requiring longer reaction times (24 hours).
Comparative Analysis of Methodologies
The LHMDS-mediated route is industrially favored for its reproducibility and scalability, whereas the direct method suits small-scale exploratory syntheses.
Mechanistic Insights and Byproduct Formation
Purification and Stabilization Protocols
Chromatographic Techniques
Silica-gel chromatography remains the gold standard for purification. For the LHMDS route, a 5:1 petroleum ether/ethyl acetate (PE/EA) gradient elutes the product ahead of residual diphenylmethanimine. In contrast, the direct cyclization method requires a 3:1 PE/EA ratio to separate unreacted ethyl bromoacetate.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoxazole derivatives.
Hydrolysis: Formation of 2-(7-bromobenzo[d]oxazol-2-yl)acetic acid.
Oxidation and Reduction: Formation of various oxidized or reduced benzoxazole derivatives.
Scientific Research Applications
Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: Utilized in the development of new synthetic methodologies and the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on analogous compounds.
Biological Activity
Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring, which is known for its diverse biological activities. The bromine substitution at the 7-position is significant as it can influence the compound's interaction with biological targets.
1. Antimicrobial Activity
Benzoxazole derivatives, including this compound, have shown promising antimicrobial properties. A study comparing various derivatives reported minimum inhibitory concentration (MIC) values for different compounds, indicating their effectiveness against bacterial strains.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Isoniazid | 0.05 | Mycobacterium tuberculosis |
| Ciprofloxacin | 3.13 | E. coli |
The structure-activity relationship (SAR) suggests that modifications on the benzoxazole ring can enhance antibacterial activity .
2. Anticancer Activity
Research indicates that benzoxazole derivatives possess anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines and demonstrated significant antiproliferative effects.
In a comparative study, several derivatives exhibited IC50 values ranging from 3.12 to 50 µg/mL against cancer cell lines, highlighting the potential of these compounds in cancer therapy.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 5.96 | MCF-7 (breast cancer) |
| Compound B | 3.046 | HeLa (cervical cancer) |
The presence of bromine in the structure is believed to contribute to increased cytotoxicity by enhancing the compound's ability to induce apoptosis in cancer cells .
3. Anti-inflammatory Activity
Some studies have indicated that benzoxazole derivatives may also exhibit anti-inflammatory effects. The mechanism involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Modulation : The benzoxazole moiety allows binding to various receptors that play a role in inflammation and cancer progression .
Case Studies
Recent studies have explored the efficacy of this compound compared to standard drugs:
- Antimicrobial Efficacy : A study demonstrated that this compound had comparable or superior activity against resistant strains of bacteria when compared to traditional antibiotics like ampicillin and ciprofloxacin.
- Anticancer Studies : In vitro tests showed that the compound significantly inhibited the growth of breast and cervical cancer cell lines, suggesting its potential as a lead compound for further development .
Q & A
Basic Research Question
- ¹H/¹³C NMR : The ethyl ester group appears as a triplet at δ ~1.22–1.30 ppm (CH₃) and a quartet at δ ~4.15–4.25 ppm (CH₂). The benzoxazole proton signals are observed at δ ~7.25–7.65 ppm, with coupling constants confirming aromatic substitution patterns .
- HRMS : Molecular ion peaks (e.g., m/z 206.10 for [M+H]⁺) confirm the molecular formula .
Advanced Consideration : Isotopic patterns in mass spectra (e.g., bromine’s ¹:¹ M/M+2 ratio) validate halogen presence. IR spectroscopy (C=O stretch at ~1736 cm⁻¹) distinguishes ester groups from amides or ketones .
What strategies resolve contradictions in crystallographic data for brominated benzoxazole derivatives?
Advanced Research Question
Crystallographic discrepancies (e.g., unit cell parameters or space group assignments) may arise from:
- Polymorphism : Solvent choice during recrystallization (e.g., ethanol vs. DCM) can yield different crystal forms .
- Twinned data : SHELXL refinement with TWIN/BASF commands improves accuracy for overlapping reflections .
- Thermal motion : Low-temperature (100 K) X-ray diffraction reduces atomic displacement errors .
Methodological Note : Pair experimental data with computational modeling (e.g., DFT-optimized geometries) to validate bond lengths and angles .
How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The 7-bromo group activates the benzoxazole core for:
- Suzuki-Miyaura coupling : Bromine is displaced by aryl/heteroaryl boronic acids under Pd catalysis, enabling C–C bond formation .
- Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the ester group hydrolyzes to carboxylic acid derivatives, while bromine remains intact .
Contradiction Analysis : Competing C–Br vs. ester hydrolysis can occur. Steric hindrance from the benzoxazole ring slows bromine displacement compared to simpler aryl bromides. Kinetic studies (e.g., monitoring by ¹H NMR) clarify dominant pathways .
What biological screening approaches are suitable for evaluating this compound’s bioactivity?
Basic Research Question
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Molecular docking : Target benzoxazole derivatives to enzymes (e.g., E. coli MurB) using AutoDock Vina, with pose validation via MD simulations .
Advanced Consideration : Fluorescence-based assays (e.g., competitive binding with SYBR Green) quantify DNA interaction, leveraging the compound’s planar aromatic structure .
How can stability studies guide storage and handling protocols for this compound?
Basic Research Question
- Thermal stability : TGA/DSC analysis reveals decomposition above ~200°C. Store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic sensitivity : Monitor ester hydrolysis via ¹H NMR (disappearance of δ ~4.15 ppm quartet) in humid environments .
Advanced Method : Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. LC-MS identifies degradation products (e.g., carboxylic acid derivatives) .
What computational methods predict the compound’s physicochemical properties?
Advanced Research Question
- LogP calculation : Use QSPR models (e.g., ACD/Labs) to estimate partition coefficients (~2.5–3.0), indicating moderate lipophilicity .
- pKa prediction : The benzoxazole nitrogen (pKa ~1.5) and ester group (pKa ~−1.2) inform ionization states in physiological conditions .
Validation : Compare computed vs. experimental HPLC retention times (C18 column, MeOH/H₂O mobile phase) .
How do structural modifications (e.g., ester vs. carboxylate) alter bioactivity?
Advanced Research Question
- Ester derivatives : Enhanced cell membrane permeability (e.g., ethyl ester vs. carboxylic acid in cytotoxicity assays) .
- Sodium salts : Improved aqueous solubility (e.g., >10 mg/mL in PBS) for in vivo studies .
Case Study : Ethyl 2-(benzo[d]oxazol-2-yl)acetate derivatives show 3-fold higher antimicrobial activity than carboxylate analogs due to passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
